molecular formula C8H15NO2 B3040360 (R)-2-(1-Pyrrolidinyl)butyric Acid CAS No. 1932770-29-0

(R)-2-(1-Pyrrolidinyl)butyric Acid

Cat. No.: B3040360
CAS No.: 1932770-29-0
M. Wt: 157.21 g/mol
InChI Key: PVRBTQOCAOTJCZ-SSDOTTSWSA-N
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Description

®-2-(1-Pyrrolidinyl)butyric Acid is a chiral compound featuring a pyrrolidine ring attached to a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1-Pyrrolidinyl)butyric Acid typically involves the following steps:

Industrial Production Methods: Industrial production of ®-2-(1-Pyrrolidinyl)butyric Acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Types of Reactions:

    Oxidation: ®-2-(1-Pyrrolidinyl)butyric Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new functional groups.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

®-2-(1-Pyrrolidinyl)butyric Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter systems.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(1-Pyrrolidinyl)butyric Acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in neurotransmitter regulation.

    Pathways Involved: It can modulate pathways related to neurotransmitter synthesis, release, and reuptake, thereby influencing neurological functions.

Comparison with Similar Compounds

Uniqueness: ®-2-(1-Pyrrolidinyl)butyric Acid is unique due to its combination of a pyrrolidine ring and a butyric acid moiety, which imparts specific chemical reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

(2R)-2-pyrrolidin-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRBTQOCAOTJCZ-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)N1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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